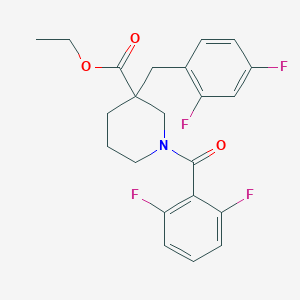![molecular formula C15H24N2O B6103999 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline, also known as DMMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMDA is a tertiary amine that belongs to the class of N,N-dimethylanilines. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and protein tyrosine phosphatase. In addition, this compound has been shown to interact with various receptors, including serotonin receptors and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline possesses several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. This compound has also been found to possess good stability and solubility properties, making it suitable for various experimental applications. However, this compound also possesses certain limitations for lab experiments. It is a highly reactive compound that can undergo chemical degradation under certain conditions. In addition, this compound can be toxic at high concentrations, and therefore, its use should be carefully monitored.
Orientations Futures
There are several future directions for the study of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline. One potential direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases. Another potential direction is to investigate the mechanism of action of this compound and to identify its cellular targets. In addition, further studies are needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties. Overall, this compound represents a promising compound for the development of novel therapeutic agents and for the advancement of scientific research.
Méthodes De Synthèse
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline can be synthesized by reacting 2,6-dimethylmorpholine with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
Propriétés
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-14-5-7-15(8-6-14)16(3)4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBIUOJXVXIDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
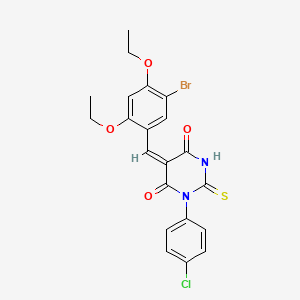
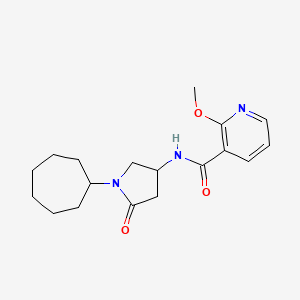
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)
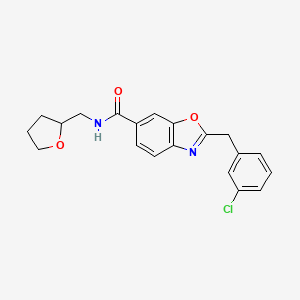
![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)
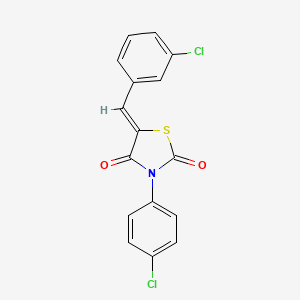
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104028.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)
